(Tetrahydrofuran-3-yl)methanol

描述

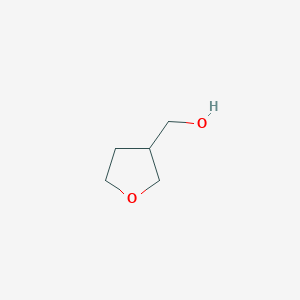

Structure

2D Structure

属性

IUPAC Name |

oxolan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935903 | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-61-1 | |

| Record name | (+-)-Tetrahydro-3-furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-furanmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity in Scholarly Contexts

(Tetrahydrofuran-3-yl)methanol is systematically known by its IUPAC name, (Oxolan-3-yl)methanol . tcichemicals.comnih.gov It is also referred to by several synonyms, including Tetrahydro-3-furanmethanol and 3-Hydroxymethyltetrahydrofuran. tcichemicals.comontosight.ai The compound exists as a racemic mixture and as individual enantiomers, with the (S)- and (R)- forms being crucial in stereoselective synthesis.

The chemical identity of this compound and its enantiomers is defined by their unique CAS Registry Numbers and other identifiers. The racemic mixture is identified by CAS No. 15833-61-1. The (S)-enantiomer, often of particular interest for its biological applications, has the CAS No. 124391-75-9, while the (R)-enantiomer is assigned CAS No. 124506-31-6. accelachem.com

| Identifier | This compound (Racemic) | (S)-(Tetrahydrofuran-3-yl)methanol | (R)-(Tetrahydrofuran-3-yl)methanol |

|---|---|---|---|

| CAS Number | 15833-61-1 | 124391-75-9 | 124506-31-6 accelachem.com |

| Molecular Formula | C₅H₁₀O₂ sigmaaldrich.comindofinechemical.com | ||

| Molecular Weight | 102.13 g/mol sigmaaldrich.comindofinechemical.com | ||

| IUPAC Name | (Oxolan-3-yl)methanol tcichemicals.comnih.gov | [(3S)-oxolan-3-yl]methanol nih.gov | [(3R)-oxolan-3-yl]methanol |

| Synonyms | Tetrahydro-3-furanmethanol, 3-Hydroxymethyltetrahydrofuran tcichemicals.comontosight.ai | (3S)-Tetrahydro-3-furanmethanol sigmaaldrich.com | (3R)-Tetrahydro-3-furanmethanol |

Significance and Research Relevance in Organic Chemistry

The significance of (Tetrahydrofuran-3-yl)methanol in organic chemistry stems from its role as a versatile building block, particularly in the synthesis of complex and biologically active molecules. The tetrahydrofuran (B95107) (THF) ring is a common substructure in a wide array of natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov

The presence of a hydroxyl group on the THF scaffold allows for a variety of chemical transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions to introduce other functional groups. This reactivity makes it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a key component in the production of certain insecticides and antiviral drugs.

The chirality of this compound is of paramount importance in medicinal chemistry. The specific stereochemistry of the tetrahydrofuran unit can significantly influence the biological activity of a target molecule. Consequently, the enantiomerically pure forms, (S)- and (R)-(Tetrahydrofuran-3-yl)methanol, are highly sought-after for the asymmetric synthesis of drugs where a specific stereoisomer is required for optimal efficacy.

Historical Context of Discovery and Early Research Applications

The study of tetrahydrofuran (B95107) derivatives has a long history, driven by their prevalence in natural products. nih.gov The synthesis and characterization of simpler, substituted tetrahydrofurans laid the groundwork for the investigation of more complex structures like (Tetrahydrofuran-3-yl)methanol. Early research into the synthesis of tetrahydrofurans often involved intramolecular cyclization reactions. nih.gov

The specific timeline for the initial synthesis of this compound is not extensively documented in readily available literature. However, its derivatives, such as (Tetrahydrofuran-3-yl)methanamine, gained prominence in the early 2000s through research by pharmaceutical companies exploring novel insecticides. This work demonstrated that the tetrahydrofuran moiety could be a viable alternative to other heterocyclic structures in creating effective agrochemicals.

Early synthetic methods for related compounds often involved multi-step processes. For example, the hydrolysis of 1,3-dioxolane (B20135) compounds was identified as a route to produce tetrahydro-3-furanmethanol. chemicalbook.com Over time, research has focused on developing more efficient and stereoselective synthetic routes to access this compound and its derivatives, reflecting its growing importance in synthetic and medicinal chemistry.

Synthetic Methodologies and Advanced Chemical Transformations for this compound

The synthesis of enantiomerically pure this compound is a critical endeavor in medicinal and process chemistry, driven by its role as a chiral building block for various pharmaceutical agents. Achieving high enantiopurity necessitates sophisticated synthetic strategies, including asymmetric catalysis and efficient chiral resolution techniques. This article details the prominent methodologies for preparing the individual enantiomers of this compound.

Derivatives and Analogs of Tetrahydrofuran 3 Yl Methanol: Synthesis and Research

Substituted (Tetrahydrofuran-3-yl)methanol Derivatives

The modification of the tetrahydrofuran (B95107) ring or the hydroxymethyl group has given rise to a diverse array of derivatives with unique properties. These substitutions can influence the molecule's stereochemistry, reactivity, and biological activity.

(3-Methyltetrahydrofuran-3-yl)methanol and its Enantiomers

The introduction of a methyl group at the 3-position of the tetrahydrofuran ring creates a chiral center, leading to the existence of (S)- and (R)-enantiomers of (3-methyltetrahydrofuran-3-yl)methanol. The synthesis of these enantiomerically pure compounds is of significant interest for applications where specific stereochemistry is crucial.

One approach to synthesizing 3-methyltetrahydrofuran (B83541) (3-MeTHF) involves the hydroformylation of 2-buten-1,4-diol to 2-methyl-1,4-butanediol, which is then cyclized under acidic conditions. google.com Another method starts from 3-formyltetrahydrofuran, which is converted to 3-MeTHF through hydrogenolysis of the formyl group in the presence of a Group VIII noble metal or rhenium and a strong acid. google.com The synthesis of the specific enantiomers, such as [(3S)-3-methyltetrahydrofuran-3-yl]methanol, has been documented, highlighting their availability as building blocks for chiral synthesis. achemblock.com These enantiopure compounds are valuable in the design of complex molecules where precise three-dimensional arrangement is a key determinant of function. rsc.org

[3-(difluoromethyl)tetrahydrofuran-3-yl]methanol (B13573628)

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of [3-(difluoromethyl)tetrahydrofuran-3-yl]methanol introduces a difluoromethyl group, a moiety of growing importance in medicinal chemistry. rsc.org The synthesis of such compounds often involves specialized fluorination techniques. While specific synthetic routes to [3-(difluoromethyl)tetrahydrofuran-3-yl]methanol are not extensively detailed in the provided results, the synthesis of related difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, often involves multi-step sequences that could be adapted. google.com These methods may include carbonyl insertion reactions and cyclization steps. google.com The difluoromethyl group is recognized as a valuable pharmacophore, and its incorporation into the tetrahydrofuran scaffold represents an active area of research for the development of new bioactive compounds. rsc.org

((3R,5R)-5-(2,4-difluorophenyl)-5-(tetrahydrofuran-3-yl)methanol)

This complex derivative features both a difluorophenyl substituent and a specific stereochemical configuration. Its synthesis is a multi-step process often aimed at producing intermediates for potent pharmaceutical agents, such as triazole antifungal drugs. google.comgoogleapis.com

A common synthetic strategy involves the preparation of a key intermediate, ((3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methanol. google.comgoogleapis.commolaid.combldpharm.com This can be achieved by first hydrolyzing a precursor like (R)-3-((3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-carbonyl)-4-phenyloxazolidin-2-one to the corresponding carboxylic acid, which is then reduced to the desired alcohol. google.comgoogleapis.com The resulting alcohol can be further elaborated. For instance, it can be reacted with para-toluenesulfonyl chloride to form a tosylate, a good leaving group for subsequent nucleophilic substitution reactions. chemicalbook.com The synthesis of these complex molecules requires careful control of stereochemistry and reaction conditions to achieve the desired product with high purity. google.comgoogleapis.comchemicalbook.com

(Tetrahydrofuran-3-yl)methanamine Derivatives

Replacing the hydroxyl group of this compound with an amine group gives (Tetrahydrofuran-3-yl)methanamine, a versatile intermediate with its own set of important applications.

Synthesis and Applications as Intermediates

The primary amine functionality and the tetrahydrofuran ring make this compound a valuable intermediate for constructing more complex molecules. ontosight.ai It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. ontosight.ailookchem.com The amine group allows for easy derivatization through reactions like acylation and alkylation. ontosight.ai

Advanced Tetrahydrofuran Derivatives and their Synthesis

The this compound scaffold is a versatile building block in medicinal chemistry and organic synthesis, leading to the development of complex molecules with significant biological potential. Researchers have successfully synthesized a variety of advanced derivatives, including precursors for potent pharmaceuticals and unique heterocyclic systems.

Design and Synthesis of HIV-1 Protease Inhibitor Precursors

The design of effective Human Immunodeficiency Virus (HIV-1) protease inhibitors often involves incorporating ligands that can form strong interactions with the enzyme's active site. Substituted tetrahydrofuran derivatives, derived from this compound, have been identified as highly effective P2 ligands for this purpose. nih.govrsc.org These moieties are engineered to maximize hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease. nih.govrsc.org

A key strategy in the synthesis of these precursors is the stereoselective preparation of optically active tetrahydrofuran derivatives. nih.govrsc.org One successful method employs lipase-PS catalyzed enzymatic resolution to obtain the desired enantiomers. nih.govrsc.org The synthesis often involves creating functionalized tetrahydrofuran derivatives that can be coupled with other fragments, such as (R)-(hydroxyethylamine)sulfonamide isosteres, to produce the final potent inhibitor. rsc.org Research has shown that inhibitors incorporating these tetrahydrofuran units, like the clinically approved drug darunavir (B192927) which contains a bis-THF moiety, exhibit potent activity against both wild-type and multidrug-resistant HIV-1 strains. rsc.orgresearchgate.net

X-ray crystallography of these inhibitors bound to HIV-1 protease has provided crucial insights into the molecular interactions, confirming that the tetrahydrofuran ligands bind as predicted within the active site. nih.govrsc.org This structural information is vital for the rational design of next-generation inhibitors with improved efficacy. nih.gov

Table 1: Key Intermediates and Reagents in the Synthesis of HIV-1 Protease Inhibitor Precursors

| Intermediate/Reagent | Role in Synthesis | Reference |

|---|---|---|

| Lipase-PS | Biocatalyst for enzymatic resolution to yield enantiomerically pure alcohols. | nih.govrsc.org |

| (R)-(hydroxyethylamine)sulfonamide isosteres | Core structural unit combined with THF ligands to create the final inhibitor. | rsc.org |

| (2-Aryl/alkyltetrahydrofuran-3-yl)methanol derivatives | Serve as the P2 ligand designed to interact with the S2 subsite of HIV-1 protease. | purdue.edu |

Synthesis of Spiro Dihydrofurans and Spirodilactones

The synthesis of spirocyclic compounds containing tetrahydrofuran rings represents an area of advanced organic synthesis. Spirodilactones, specifically (R)-1,7-dioxaspiro[4.4]nonane-2,6-dione, serve as a key starting material for creating enantioenriched 2,3'-spiro ditetrahydrofuran (1,7-dioxaspiro[4.4]nonane). researchgate.netresearchgate.net

The synthetic pathway involves the reduction of the spirodilactone. researchgate.netresearchgate.net A simple and effective method utilizes a borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S) in tetrahydrofuran (THF). This reaction reduces the lactone functionalities to form the corresponding spirodiether. researchgate.nettaltech.ee The process is efficient and provides a direct route to these complex chiral structures, which are valuable intermediates for synthesizing other bioactive molecules. researchgate.netresearchgate.net The synthesis of the initial spirodilactones themselves can be achieved through various methods, including the asymmetric oxidation of 3-substituted-2-hydroxy-2-cyclopenten-1-ones. taltech.ee

Table 2: Synthesis of Spiro Dihydrofurans

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| (R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione | Borane-dimethyl sulfide complex (BH₃·Me₂S) | (R)-1,7-Dioxaspiro[4.4]nonane | researchgate.netresearchgate.net |

Studies on Nucleoside Analogs with Modified Tetrahydrofuran Moieties

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. taltech.ee Modifying the sugar moiety is a common strategy to enhance biological activity and overcome resistance mechanisms. This compound and its derivatives provide an unconventional sugar scaffold, distinct from natural ribose or deoxyribose, for the synthesis of novel nucleoside analogs. csic.es

Researchers have synthesized various nucleoside analogs by coupling modified tetrahydrofuran rings with different nucleobases, including aminopyrimidines, aminopurines, and amino-1,3,5-triazines. csic.es One synthetic approach involves the alkylation of a heterocyclic base, such as 2,4-diamino-6-chloropyrimidine, with a suitably protected tetrahydrofuran derivative. csic.es Subsequent deprotection steps yield the final nucleoside analog. csic.es

Another area of investigation involves creating bridged nucleoside analogs, where a new ring is formed between the 2' and 4' or 3' and 4' positions of the tetrahydrofuran sugar mimic. nih.gov These conformational constraints can significantly influence the biological activity of the resulting compound. The synthesis of these bridged systems is complex and can involve multi-step sequences, including Vorbrüggen glycosylation to couple the sugar and base, followed by intramolecular cyclization to form the bridge. nih.gov Studies have also focused on attaching aromatic rings, like furan (B31954), to the nucleobase portion of analogs built on a tetrahydrofuran core, creating fluorescent probes for biophysical assays. nih.gov

Table 3: Examples of Synthesized Nucleoside Analogs with Modified THF Moieties

| Analog Type | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Aminopyrimidine Analogs | Alkylation of chloropyrimidine with a THF-alkoxide, followed by debenzylation. | 2,4-diamino-6-chloropyrimidine, NaH, Pd(OH)₂/C | csic.es |

| Bridged Nucleoside Analogs | Vorbrüggen glycosylation followed by intramolecular cyclization. | Bis(trimethylsilyl)acetamide (BSA), HF·py | nih.gov |

| Carbocyclic-Dipeptide Analogs | Coupling of a protected sugar chloride with a diketopiperazine. | Diketopiperazine, Methanolic ammonia | chapman.edu |

Spectroscopic and Analytical Research on Tetrahydrofuran 3 Yl Methanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural integrity and purity of (Tetrahydrofuran-3-yl)methanol and its derivatives are paramount in their application as building blocks in complex molecule synthesis. Advanced spectroscopic techniques are indispensable for confirming the identity and elucidating the intricate three-dimensional arrangements of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The protons on the tetrahydrofuran (B95107) ring typically appear in the range of δ 1.7–2.1 ppm. The hydroxymethyl group protons are observed between δ 3.5–3.7 ppm. In derivatives, these chemical shifts can be significantly altered by the presence of other functional groups, providing valuable insights into the success of a chemical transformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For the parent compound, typical shifts are observed for the carbon atoms of the tetrahydrofuran ring and the hydroxymethyl group. For instance, in a derivative, the carbon signals were reported at δ 23.33 (CH₃), 26.47 (C-4), 33.48 (C-3), and 68.07 (C-5). researchgate.net

A representative compilation of NMR data for this compound is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H | 1.7–2.1 (THF ring protons) | |

| ¹H | 3.5–3.7 (Hydroxymethyl protons) | |

| ¹³C | ~25 (C4) | chemicalbook.com |

| ¹³C | ~34 (C3) | researchgate.net |

| ¹³C | ~68 (C2, C5) | chemicalbook.com |

| ¹³C | ~65 (CH₂OH) | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides information about the compound's structure through analysis of its fragmentation patterns.

Typically, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. For this compound, the molecular weight is 102.13 g/mol . nih.gov Common fragmentation patterns involve the loss of a water molecule (H₂O) or cleavage of the tetrahydrofuran ring. nist.gov In a study of a derivative, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, with a calculated m/z that matched the experimentally found value to within 5 ppm. semanticscholar.org

Key fragmentation ions observed in the mass spectrum of tetrahydrofuran derivatives include:

Loss of water [M-H₂O]⁺

Cleavage of the tetrahydrofuran ring nist.gov

Loss of the hydroxymethyl group [M-CH₂OH]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

Other significant absorption bands include:

C-H stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-O stretching: The C-O stretching vibration of the ether linkage in the tetrahydrofuran ring typically appears around 1050-1150 cm⁻¹.

The presence and position of these bands can confirm the integrity of the core structure of this compound and its derivatives. abo.fi

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| O-H Stretch (alcohol) | 3300-3500 (broad) | semanticscholar.org |

| C-H Stretch (aliphatic) | 2850-3000 | researchgate.net |

| C-O Stretch (ether) | 1050-1150 | semanticscholar.org |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and its derivatives after synthesis and for the analytical separation of enantiomers.

Flash Chromatography in Synthetic Procedures

Flash chromatography is a widely used purification technique in organic synthesis to isolate desired compounds from reaction mixtures. beilstein-journals.org For derivatives of this compound, silica (B1680970) gel is commonly employed as the stationary phase. researchgate.netsemanticscholar.org The choice of eluent, typically a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), is optimized to achieve effective separation. researchgate.netsemanticscholar.org The progress of the purification is often monitored by thin-layer chromatography (TLC). beilstein-journals.org For instance, a derivative was purified by flash column chromatography using a cyclohexane:ethyl acetate gradient. semanticscholar.org In another example, purification was achieved using a petroleum ether/ethyl acetate gradient. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a crucial analytical method for the separation of chiral compounds. rsc.org For this compound and its derivatives, which are often chiral, HPLC with a chiral stationary phase (CSP) is employed to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. abo.fimdpi.com

Mechanistic Studies and Theoretical Investigations

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the intricate mechanisms of the reactions used to synthesize (Tetrahydrofuran-3-yl)methanol is key to controlling reaction outcomes and improving efficiency.

Mechanistic Aspects of Catalytic Hydrogenation

The catalytic hydrogenation of furan (B31954) derivatives is a primary method for producing tetrahydrofuran (B95107) compounds. escholarship.orgrsc.org The mechanism of this process is complex and has been the subject of detailed study. For instance, the hydrogenation of furan on a Pd(111) surface to form tetrahydrofuran (THF) occurs through a sequential hydrogenation of the carbon atoms in the furan ring. rsc.orgrsc.org The process begins with the hydrogenation of an α-carbon, followed by the adjacent β-carbon, the second β-carbon, and finally the remaining α-carbon. rsc.orgrsc.org

Kinetic studies have revealed that the gas-phase hydroconversion of furan derivatives is often more efficient and selective towards ring-opening compared to the liquid-phase reaction. liverpool.ac.uk The reaction kinetics can often be described by a Langmuir-Hinshelwood model, which assumes non-competitive adsorption of the organic species and hydrogen atoms on the catalyst surface. escholarship.org

Understanding Cyclization Reaction Mechanisms

The formation of the tetrahydrofuran ring is a key step in the synthesis of this compound and related compounds. Various cyclization strategies have been developed, each with its own mechanistic nuances.

One common approach is the intramolecular cyclization of a diol to form the tetrahydrofuran ring. numberanalytics.com This can be achieved under acidic or basic conditions. numberanalytics.com Another powerful method is the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols. rsc.org In this reaction, a strained C-C bond in the cyclopropanol (B106826) is cleaved, followed by the formation of a new Csp³–O bond to create the tetrahydrofuran ring. rsc.org Mechanistic experiments have shown that a Cu(OTf)₂ catalyst is essential for both the ring-opening and the subsequent ring closure. rsc.org The hydroxyl group on the side chain acts as a nucleophile and a directing group, guiding the regioselective cleavage of the cyclopropane (B1198618) ring. rsc.org

Radical cyclization reactions also provide a route to tetrahydrofuran derivatives. numberanalytics.com These reactions are typically initiated by the abstraction of a hydrogen atom or the addition of a radical to a double bond, leading to a radical intermediate that cyclizes. numberanalytics.com Photochemical methods, such as the Paternò-Büchi reaction followed by a ring expansion, offer a de novo synthesis of tetrahydrofurans. nih.gov Mechanistic studies, including DFT calculations, suggest that these ring expansions proceed through a diradical pathway. nih.gov

The oxidative cyclization of 1,5-dienes using transition-metal-oxo species like RuO₄ is another important method for synthesizing substituted tetrahydrofurans. researchgate.netnih.gov The mechanism is believed to involve the formation of a Ru(VI) glycolate (B3277807) intermediate after the initial interaction of RuO₄ with a double bond. This is followed by cyclization to a THF-diolate and subsequent hydrolysis to yield the cis-THF-diol. nih.gov DFT studies have indicated that the transition state leading to the cis-THF ring is significantly more stable than the one forming the trans-isomer. researchgate.net

Investigations into Reductive Amination Pathways

Reductive amination is a crucial reaction for introducing amino functionalities into molecules like this compound. This one-pot reaction typically involves the in situ formation of an imine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. nih.gov The choice of reducing agent is critical, as it must selectively reduce the imine over the starting carbonyl compound. nih.gov

Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this purpose. DFT studies have been employed to understand the selectivity of STAB. nih.gov The reaction mechanism for direct reductive amination begins with the condensation of the carbonyl and amine to form an imine, which is then reduced. nih.gov The solvent can have a significant effect on the reaction. For instance, reductive amination reactions can be carried out in solvents like tetrahydrofuran (THF). nih.gov

The mechanism of reductive amination can also involve different pathways depending on the catalyst and solvent system. researchgate.net For example, with catalysts like Ru/C, Rh/C, Pd/C, and Pt/C, the primary amine can be formed via two routes: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. researchgate.net The preferred pathway is heavily dependent on the nature of the solvent. researchgate.net

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry have become indispensable tools for investigating the synthesis and reactivity of this compound and its derivatives, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies in Catalysis

Density Functional Theory (DFT) has been extensively used to study the mechanisms of catalytic reactions involved in the synthesis of tetrahydrofuran derivatives. For example, DFT calculations have been instrumental in elucidating the hydrogenation and ring-opening of furan on a Pd(111) surface. rsc.orgrsc.org These studies have provided detailed energy profiles, identifying key intermediates and transition states, and explaining the observed selectivity for either THF or ring-opened products under different conditions. rsc.orgrsc.org

DFT has also been applied to investigate the reductive amination of aldehydes and ketones. nih.gov These studies help to understand the selectivity of reducing agents like sodium triacetoxyborohydride by calculating the energy barriers for the reduction of the imine versus the carbonyl compound. nih.gov Furthermore, DFT has been used to probe the mechanisms of reductive amination catalyzed by various transition metals, including cobalt, nickel, and iridium. nih.gov

In the context of methanol (B129727) synthesis, which shares mechanistic features with hydrogenation reactions relevant to furan derivatives, DFT has been used to assess the accuracy of different exchange-correlation functionals in predicting reaction kinetics. nsf.gov Such studies are crucial for developing more accurate computational models for catalysis.

Kinetic Studies of Reactions involving Tetrahydrofuran Derivatives

Kinetic studies, both experimental and theoretical, are vital for understanding the reaction rates and mechanisms of processes involving tetrahydrofuran derivatives. For instance, the reaction of tetrahydrofuran with OH radicals has been investigated using shock tube experiments and high-level quantum chemical calculations. kaust.edu.saresearchgate.net These studies revealed that the reaction can proceed through either direct or indirect H-abstraction pathways, leading to the formation of tetrahydrofuran-2-yl or tetrahydrofuran-3-yl radicals. kaust.edu.saresearchgate.net Theoretical kinetic analysis showed that both channels are significant under combustion conditions. kaust.edu.saresearchgate.net

The dehydra-decyclization of tetrahydrofuran to butadiene on H-ZSM5 has been studied using a combination of electronic structure calculations, kinetic experiments, and microkinetic modeling. acs.org This comprehensive approach allowed for the investigation of a complex reaction network and the identification of the rate-limiting steps. acs.org The study found that the Brønsted acid-catalyzed ring opening of THF is the predominantly rate-limiting surface reaction. acs.org

Kinetic models have also been developed for the reductive amination of ketones in different solvents, revealing solvent-dependent reaction pathways and rate constants for individual steps. researchgate.net These models provide a quantitative understanding of how the solvent influences the reaction outcome. researchgate.net

Molecular Dynamics and Metadynamics for Conformational Analysis

The conformational landscape of this compound, a molecule characterized by a flexible five-membered ring and a rotatable hydroxymethyl substituent, is crucial for understanding its reactivity and interactions. Molecular dynamics (MD) and metadynamics (MTD) simulations are powerful computational techniques employed to explore this landscape, revealing the relative energies of different conformers and the transition states that separate them.

Molecular dynamics simulations compute the trajectory of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences. To enhance the sampling of the conformational space and overcome energy barriers more efficiently, metadynamics is often employed. Metadynamics is an advanced simulation method that discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential to the potential energy surface. This allows for a more exhaustive exploration of the free energy landscape, including the identification of stable conformers and the calculation of free energy differences between them.

While direct and exhaustive MD or MTD studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into the parent tetrahydrofuran (THF) ring and its closely related isomer, tetrahydrofurfuryl alcohol (THFA), or (Tetrahydrofuran-2-yl)methanol.

Conformational Behavior of the Tetrahydrofuran Ring

The tetrahydrofuran ring is not planar and exists in a continuous state of puckering. Its conformational preferences have been a subject of numerous computational and experimental studies. researchgate.net The two most representative conformations are the twisted (C₂) and the bent or envelope (Cₛ) forms. nih.gov The energy difference between these conformers is very small, with the twisted C₂ conformer generally found to be slightly more stable. nih.gov

Insights from Tetrahydrofurfuryl Alcohol (THFA) Analysis

Studies on the isomer tetrahydrofurfuryl alcohol (THFA), where the hydroxymethyl group is at the C2 position, provide critical data on how this substituent influences the THF ring's structure. colab.wsresearchgate.net By combining rotational spectroscopy with quantum chemical calculations, researchers have identified two primary stable conformers for THFA. colab.ws The key findings indicate that the conformation of the THF ring is strongly coupled to the orientation of the hydroxymethyl group. colab.wsresearchgate.net

Specifically, an envelope (E) ring geometry is favored when the hydroxymethyl group is in a gauche(-) position relative to the ring's oxygen atom (OCCO dihedral angle of approximately -60°). colab.wsresearchgate.net Conversely, a twist (T) ring geometry is more stable when the substituent adopts a gauche(+) alignment (OCCO dihedral angle of ~+60°). colab.wsresearchgate.net The energy barriers for interconversion between these forms are low (around 1.5–1.7 kJ mol⁻¹), suggesting that conformational relaxation occurs readily. researchgate.net These stable structures are stabilized by weak intramolecular hydrogen bonding and other non-covalent interactions. colab.wsresearchgate.net

For this compound, a similar interplay between the ring pucker and the substituent orientation is expected. The hydroxymethyl group at the C3 position will influence the conformational equilibrium of the THF ring. Theoretical modeling would be required to determine whether an envelope or twist conformation is preferred and how the rotational position of the CH₂OH group dictates the ring's geometry. The potential for intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen atom remains a key factor in determining the most stable conformers.

The table below summarizes the conformational characteristics of tetrahydrofuran and tetrahydrofurfuryl alcohol, which serve as a basis for understanding the potential conformational space of this compound.

| Compound | Method | Stable Conformers | Key Findings |

| Tetrahydrofuran (THF) | Spectroscopic and Computational | Twisted (C₂) and Bent/Envelope (Cₛ) | The twisted C₂ conformer is slightly more stable than the bent Cₛ form. nih.gov |

| Tetrahydrofurfuryl Alcohol (THFA) | Rotational Spectroscopy and Quantum Chemical Calculations | Envelope (E) and Twist (T) ring geometries | Ring geometry is coupled to the substituent's orientation. The E ring is favored for gauche(-) alignment, while the T form is stable for gauche(+) alignment. colab.wsresearchgate.net Low energy barriers (1.5–1.7 kJ mol⁻¹) exist for interconversion. researchgate.net |

These detailed computational methods, particularly metadynamics, are essential for constructing a comprehensive free energy surface of this compound. arxiv.org Such a surface would quantitatively describe the relative stabilities of its conformers and the energy barriers for their interconversion, providing a foundational understanding of its molecular behavior.

Biological and Biomedical Research Applications of Tetrahydrofuran 3 Yl Methanol Derivatives

Medicinal Chemistry and Drug Discovery

The tetrahydrofuran (B95107) moiety is a key structural component in numerous biologically active molecules and approved pharmaceuticals. Its ability to form hydrogen bonds and its conformational flexibility make it an attractive scaffold for interacting with various biological targets. Researchers have leveraged these properties to design and synthesize a diverse range of therapeutic agents.

Design of Novel Therapeutic Agents Utilizing the Tetrahydrofuran Scaffold

The (Tetrahydrofuran-3-yl)methanol framework serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemical versatility and the presence of a polar hydroxymethyl group are highly valued for constructing molecules with specific three-dimensional orientations, which is often critical for potent and selective biological activity.

This scaffold has been instrumental in the development of:

Kinase inhibitors: These are vital in cancer therapy and the treatment of inflammatory diseases. The tetrahydrofuran ring can mimic the ribose moiety of ATP, the natural substrate for kinases.

G-protein coupled receptor (GPCR) modulators: GPCRs are a large family of receptors involved in a multitude of physiological processes, making them a major target for drug development.

HIV-1 Protease Inhibitors: Functionalized tetrahydrofuran derivatives have been designed to act as P2 ligands in a series of potent HIV-1 protease inhibitors. These inhibitors are designed to maximize hydrogen bonding and van der Waals interactions within the S2 subsite of the HIV-1 protease active site. Several of these inhibitors have shown powerful activity against HIV-1 protease.

Studies on Analgesic and Anti-inflammatory Properties of Derivatives

Research has uncovered the potential of tetrahydrofuran derivatives in managing pain and inflammation. A notable example is a tetrahydropyran (B127337) derivative, closely related to the tetrahydrofuran structure, which has demonstrated significant analgesic and anti-inflammatory effects in preclinical models.

Studies on tetrahydrofurano/pyrano quinoline (B57606) and benzo[b]furoindolyl derivatives have also revealed their potential in reducing inflammation and pain. These compounds have shown a remarkable ability to inhibit carrageenan-induced inflammation and have demonstrated both central and peripheral analgesic activity. researchgate.net The mechanisms underlying these effects are believed to involve the modulation of the opioid system and the inhibition of pro-inflammatory cytokine production. nih.govtandfonline.com

Table 1: Investigated Analgesic and Anti-inflammatory Tetrahydrofuran Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| Tetrahydropyran derivative | Analgesic and Anti-inflammatory | Acts on the opioid system and reduces pro-inflammatory cytokines. nih.govtandfonline.com |

| Tetrahydrofurano/pyrano quinoline derivatives | Analgesic and Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema. researchgate.net |

| Benzo[b]furoindolyl derivatives | Analgesic and Anti-inflammatory | Demonstrated central and peripheral analgesic effects. researchgate.net |

Antimicrobial Activity of Specific Derivatives

The search for new antimicrobial agents has led researchers to explore the potential of tetrahydrofuran derivatives. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties.

For instance, stereoisomers of tetrasubstituted tetrahydrofuran lignans (B1203133) have been synthesized and evaluated for their antimicrobial activity. tandfonline.com One stereoisomer, in particular, demonstrated strong antibacterial activity against Listeria denitrificans and Bacillus subtilis. tandfonline.com Another related compound, (-)-virgatusin, exhibited potent antifungal activity. tandfonline.comamazonaws.com The structure-activity relationship studies revealed that specific stereochemistry and substituents on the tetrahydrofuran ring are crucial for their antimicrobial effects. tandfonline.comamazonaws.com

Furthermore, novel tetrahydrofuran derivatives isolated from marine sponge-associated fungi have also shown promise. Aspericacid A, a 2,5-disubstituted tetrahydrofuran derivative, exhibited moderate in vitro antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net Research into benzo[b]furan derivatives, which contain a furan (B31954) ring, has also shown good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Tetrahydrofuran Derivatives

| Derivative | Type of Activity | Target Organism(s) | Notable Results |

| Tetrasubstituted tetrahydrofuran lignan (B3055560) stereoisomers | Antibacterial | Listeria denitrificans, Bacillus subtilis | Strong activity with specific stereochemistry. tandfonline.com |

| (-)-Virgatusin | Antifungal | Colletotrichum lagenarium | Potent antifungal effects. amazonaws.com |

| Aspericacid A | Antifungal | Candida albicans, Cryptococcus neoformans | Moderate inhibitory activity (MIC = 50 μg/mL). researchgate.net |

| Benzo[b]furan derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli, etc. | Good to moderate activity against various strains. |

Antioxidant Properties and Cellular Protection

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great interest for therapeutic development. Several studies have highlighted the antioxidant potential of tetrahydrofuran derivatives.

Tetrahydrofuran lignans isolated from natural sources have demonstrated the ability to scavenge free radicals. Furthermore, synthetic selenium-containing tetrahydrofuran derivatives have been shown to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and enhancing endogenous antioxidant capacities, such as increasing glutathione (B108866) (GSH) concentration. These findings suggest that such derivatives could help prevent cellular damage caused by oxidative stress.

Another important derivative, tetrahydrofolate (THF), has been shown to alleviate the inhibitory effects of oxidative stress on neural stem cell proliferation. It achieves this by modulating the PTEN/Akt/mTOR signaling pathway, providing evidence for its potential in treating central nervous system diseases where oxidative stress is a contributing factor.

Exploration in Anticancer Research

The tetrahydrofuran scaffold is present in several natural products with potent anticancer activity, and this has inspired the synthesis and evaluation of numerous derivatives in anticancer research.

One significant class of such compounds is the acetogenins, which contain tetrahydrofuran rings. These compounds have shown potent and selective antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. tandfonline.com Their mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase. tandfonline.com

Podophyllotoxin (B1678966), a naturally occurring compound with a lignan structure that can include a tetrahydrofuran ring, is a well-known anticancer agent. Synthetic derivatives of podophyllotoxin have been developed to improve its therapeutic index. Research has also focused on thieno[2,3-c]pyridine (B153571) derivatives incorporating a tetrahydrofuran moiety, which have been investigated as inhibitors of Hsp90, a chaperone protein that is often overexpressed in cancer cells.

Table 3: Anticancer Activity of Tetrahydrofuran Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| THF-containing acetogenins | Human nasopharyngeal carcinoma | Induction of G2/M arrest and apoptosis. tandfonline.com |

| Podophyllotoxin derivatives | Various cancer cell lines | Inhibition of microtubule assembly. |

| Thieno[2,3-c]pyridine derivatives | Breast cancer, Head and neck cancer, Colorectal cancer | Hsp90 inhibition. |

Antiviral Properties and Inhibition of Viral Replication

Derivatives of this compound have also been explored for their potential as antiviral agents. A significant area of research has been in the development of HIV-1 protease inhibitors. The tetrahydrofuran ring in these inhibitors is designed to mimic the peptide backbone of the natural substrate of the viral protease, thereby blocking its activity and preventing viral replication. researchgate.net

Beyond HIV, research has also focused on developing broad-spectrum antiviral inhibitors that target host cell pathways essential for the replication of various pathogenic RNA viruses. This approach is attractive because it may be less prone to the development of viral resistance. Some of these novel small molecule inhibitors, which include tetrahydrofuran structures, have demonstrated activity against viruses such as SARS-CoV-2 and Ebola virus. The mechanism of action for some of these compounds involves the inhibition of viral replication by interfering with crucial host cell processes.

Agrochemical and Material Science Applications

The unique structural characteristics of the tetrahydrofuran moiety, particularly its ability to act as a chiral building block, make this compound and its derivatives valuable in various industrial applications, extending beyond the biomedical field into agrochemical and material sciences.

Pesticide and Herbicide Development

This compound and its related structures serve as crucial intermediates in the synthesis of modern agrochemicals, particularly insecticides. The tetrahydrofuran ring system can impart favorable properties to the final product, such as enhanced biological activity and improved metabolic stability.

One of the most notable applications is in the production of third-generation neonicotinoid insecticides. The derivative (Tetrahydrofuran-3-yl)methanamine is a key synthetic intermediate for Dinotefuran. lookchem.comgoogle.com Dinotefuran exhibits high insecticidal activity against a broad spectrum of pests, including those from the orders Hemiptera, Lepidoptera, Coleoptera, and Diptera, making it valuable for protecting crops like rice, vegetables, and fruits. google.com The mechanism of action involves selectively targeting the insect's nicotinic acetylcholine (B1216132) receptor, with low toxicity to mammals. google.com

Research has shown that the chirality of the tetrahydrofuran unit can significantly influence the efficacy of these pesticides. For instance, in the development of the nicotinic insecticide MTI-446, the (+)-enantiomer demonstrated substantially higher insecticidal activity than its counterpart. This highlights the importance of stereochemistry in designing potent and selective agrochemicals.

The use of these derivatives is not limited to active ingredient synthesis. They are also explored in agrochemical formulations to enhance the performance of pesticides and herbicides by improving absorption rates and increasing the stability of the final product.

Table 1: this compound Derivatives in Agrochemicals

| Derivative | Agrochemical Application | Target Compound/Use | Research Finding |

| (Tetrahydrofuran-3-yl)methanamine | Insecticide Intermediate | Synthesis of Dinotefuran | Serves as a key building block for this third-generation neonicotinoid insecticide. lookchem.comgoogle.com |

| This compound | Insecticide Intermediate | Synthesis of MTI-446 | The chirality of the tetrahydrofuran unit is crucial; the (+)-MTI-446 enantiomer shows higher activity. |

| General Derivatives | Formulation Enhancement | Improved pesticide/herbicide efficacy | Can increase absorption rates and enhance the stability of agrochemical formulations. |

Fragrance and Flavor Chemistry Applications

The olfactory properties of certain this compound derivatives have led to their exploration in the fragrance and flavor industry. The specific arrangement of functional groups on the tetrahydrofuran ring can produce unique and pleasant aromas.

Tetrahydro-3-methyl-3-furanmethanol, a related derivative, is noted for its potential in fragrance and flavor chemistry due to its distinctive, pleasant odor. cymitquimica.com Its structural properties make it a compound of interest for creating new scent and taste profiles. cymitquimica.com The use of tetrahydrofuran derivatives as fragrances has been the subject of patent applications, indicating commercial interest in their scent characteristics for use in products such as detergents and cosmetics. google.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes, and the synthesis of (Tetrahydrofuran-3-yl)methanol and its analogs is no exception. A significant area of future research lies in the development of green synthetic routes that utilize renewable feedstocks and minimize waste generation.

Recent studies have demonstrated the feasibility of synthesizing chiral tetrahydrofurans from biomass-derived reducing sugars such as L-arabinose, a waste product of the sugar beet industry, and D-xylose. nih.gov This approach avoids the use of protecting groups and can be performed on a multi-gram scale, offering a sustainable alternative to traditional synthetic methods. nih.gov The use of hydrazone-based strategies has shown promise in the selective dehydration of pentoses to form functionalized chiral tetrahydrofurans. nih.gov

Furthermore, the principles of green chemistry are being applied to develop safer and more efficient catalytic systems. For instance, research into the synthesis of (Tetrahydrofuran-3-yl)methanamine, a related compound, has focused on replacing hazardous reagents like Raney nickel with more benign alternatives such as hydroxyapatite-supported nickel catalysts. These newer catalysts not only reduce safety concerns but also improve reaction efficiency and allow for catalyst recycling, thereby lowering production costs. Future efforts will likely concentrate on expanding the portfolio of renewable starting materials and optimizing reaction conditions to further enhance the sustainability of these synthetic pathways. The use of surfactant-water systems instead of organic solvents is another promising avenue for greener chemical transformations. acs.org

Table 1: Comparison of Traditional and Green Synthetic Approaches for Tetrahydrofuran (B95107) Derivatives

| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

| Starting Materials | Often petroleum-based | Biomass-derived (e.g., L-arabinose, D-xylose) nih.gov |

| Reagents | May involve toxic or hazardous substances (e.g., sodium cyanide, Raney nickel) | Utilization of greener catalysts (e.g., hydroxyapatite-supported nickel) |

| Solvents | Often reliant on volatile organic solvents acs.org | Exploration of water-based systems and solventless conditions acs.org |

| Waste Generation | Can produce significant by-products | Designed to minimize waste through higher selectivity and atom economy unimi.it |

| Sustainability | Lower | Higher, with a focus on renewable resources and circular economy principles unimi.it |

Novel Catalytic Systems for Enhanced Selectivity and Yield

The development of innovative catalytic systems is paramount for improving the efficiency, selectivity, and yield of reactions involving this compound and its precursors. Research is actively exploring a variety of catalysts to address the challenges associated with controlling stereochemistry and regioselectivity.

One emerging area is the use of ring-opening metathesis polymerization (ROMP) to create polymer-supported catalysts. sigmaaldrich.com These systems can facilitate reactions such as hydrogenations and cross-coupling reactions with the potential for catalyst recovery and reuse. sigmaaldrich.com For instance, ROMPgel-supported rhodium and palladium catalysts have been developed for various organic transformations. sigmaaldrich.com

In the synthesis of functionalized tetrahydrofurans, achieving high regioselectivity is a significant challenge. The hydroformylation of 2,5-dihydrofuran, for example, can lead to a mixture of 2- and 3-formyl tetrahydrofuran isomers. To overcome this, novel catalytic systems employing a rhodium carbonyl hydride catalyst in conjunction with a halogenated diphosphinium ion cocatalyst have been developed. This system has demonstrated a high preference for the formation of the desired 3-formyl isomer.

Furthermore, the use of hydroxyapatite-supported nickel catalysts in the reductive amination of 3-formyl tetrahydrofuran has shown to achieve high conversion rates with minimal byproducts, offering a safer and more cost-effective alternative to traditional catalysts like Raney nickel or palladium on carbon. google.com Future research will likely focus on the design of even more sophisticated and highly selective catalysts, potentially including biocatalysts and nano-catalysts, to further refine the synthesis of this compound and its derivatives.

Exploration of New Biological Activities and Therapeutic Targets

While this compound is a known building block in various pharmaceuticals, ongoing research is dedicated to uncovering new biological activities and identifying novel therapeutic targets for its derivatives. The inherent chirality and structural features of the tetrahydrofuran ring make it a valuable scaffold for designing molecules with specific biological functions.

Derivatives of this compound are being investigated for a range of therapeutic applications, including as anticancer and antiviral agents. csic.es For example, some derivatives have shown cytostatic activity against various tumor cell lines. csic.es The structural similarity of (Tetrahydrofuran-3-yl)methanamine to neurotransmitters has spurred investigations into its potential for treating neurological disorders.

A key area of future research is the identification of specific molecular targets for these compounds. For instance, manassantin A analogues, which contain a tetrahydrofuran core, are being explored as inhibitors of hypoxia-inducible factor 1 (HIF-1), a validated target in cancer therapy. acs.org Similarly, benzamide (B126) derivatives incorporating a tetrahydrofuran moiety have been identified as inhibitors of QcrB, a component of the electron transport chain in Mycobacterium tuberculosis, highlighting their potential as new anti-tubercular agents. acs.org

The exploration of new biological activities will be driven by the synthesis of diverse compound libraries and their evaluation in a variety of biological assays. This will likely lead to the discovery of novel therapeutic agents for a wide range of diseases.

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Therapeutic Area | Example Target/Mechanism | Reference |

| Anticancer | Oncology | Inhibition of HIF-1, Cytostatic activity against tumor cell lines | csic.esacs.org |

| Antiviral | Infectious Diseases | Inhibition of viral replication | |

| Anti-tubercular | Infectious Diseases | Inhibition of Mycobacterium tuberculosis QcrB | acs.org |

| Neurological Disorders | Neurology | Modulation of neurotransmitter pathways | |

| Insecticidal | Agrochemicals | Nicotinic acetylcholine (B1216132) receptor modulation |

Advanced Computational Modeling for Structure-Activity Relationships and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. For this compound and its derivatives, advanced computational techniques are being increasingly employed to elucidate structure-activity relationships (SAR) and guide the rational design of new molecules with enhanced properties.

Quantum chemical calculations, such as density functional theory (DFT), are used to investigate reaction mechanisms and predict the energies of intermediates and transition states. researchgate.net This provides valuable insights into the feasibility of synthetic routes and can help in optimizing reaction conditions.

Molecular modeling techniques are also crucial for understanding how these molecules interact with their biological targets. By studying the conformational behavior of the tetrahydrofuran ring and its substituents, researchers can predict how a molecule will bind to a receptor or enzyme active site. This information is vital for designing derivatives with improved potency and selectivity. For example, computational studies can reveal the importance of specific hydrogen bonding interactions and dipole-dipole forces in determining biological activity.

Future research will likely see a greater integration of computational modeling with experimental studies. The use of more sophisticated models that can accurately predict a wider range of properties, including solubility and metabolic stability, will further accelerate the drug design process. researchgate.net

Integration with High-Throughput Screening for Accelerated Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific biological activity or chemical property. The integration of HTS with the synthesis and evaluation of this compound derivatives is a key trend that is accelerating the pace of discovery in this field.

HTS platforms are being used to screen libraries of compounds for new biological activities, leading to the identification of novel hit compounds that can be further optimized. nih.govresearchgate.net These platforms can be cell-based, measuring effects on cell viability or specific cellular pathways, or they can be molecular assays targeting specific enzymes or receptors. researchgate.net

In addition to biological screening, HTS is also being applied to the optimization of chemical reactions. acs.org By running a large number of reactions in parallel under different conditions (e.g., varying catalysts, solvents, and temperatures), researchers can quickly identify the optimal conditions for a particular transformation. acs.org This is particularly valuable for developing efficient and scalable synthetic routes to this compound and its derivatives.

The future will see a greater convergence of HTS with other technologies, such as automated synthesis and computational modeling. This integrated approach will create a powerful workflow for the rapid design, synthesis, and evaluation of new compounds, significantly shortening the timeline for drug discovery and development.

常见问题

Q. What are the key physical and chemical properties of (Tetrahydrofuran-3-yl)methanol relevant to experimental design?

this compound (CAS: 15833-61-1) is a liquid with a molecular formula of C₅H₁₀O₂ (MW: 102.13). Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 77 °C at 4 mmHg | |

| Density | 1.07 g/cm³ | |

| Refractive Index | 1.46 | |

| Purity (GC) | >98.0% | |

| Stability | Store at ≤15°C in dry conditions |

These properties are critical for solvent selection, reaction optimization, and purification workflows. For example, its low boiling point under reduced pressure makes it suitable for rotary evaporation during product isolation.

Q. What synthetic routes are commonly employed to prepare this compound?

Two primary methods are documented:

Grignard Reaction : Dihydrocoumarin reacts with methylmagnesium chloride in THF at 0–20°C, followed by acid quenching to yield the product .

Microwave-Assisted Cross-Coupling : Tsunoda reagent-mediated Mitsunobu reactions using (cyanomethylene)tributylphosphorane under nitrogen at 150°C for 30 minutes .

Q. Key Considerations :

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR : Confirmatory ¹H/¹³C NMR spectra align with structural features (e.g., hydroxyl proton at δ ~1.5 ppm, furan ring protons at δ ~3.5–4.0 ppm) .

- GC : Purity assessment (>98% by GC) ensures minimal impurities in synthetic batches .

- HPLC : Used for chiral separation in enantiomerically enriched samples (e.g., tR = 21.7 min for a sulfonated derivative) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

The compound’s tetrahydrofuran ring introduces stereochemical complexity. Strategies include:

Q. What are the stability limitations of this compound under catalytic conditions?

Instability arises in:

Q. Mitigation :

Q. How can contradictory toxicity data for this compound be resolved in safety assessments?

Existing safety data are sparse:

| Parameter | Status | Source |

|---|---|---|

| Acute Toxicity | No data | |

| Ecotoxicity | Not classified |

Q. Recommendations :

Q. What advanced applications exist for this compound in pharmaceutical research?

- Prodrug Synthesis : Serves as a scaffold for antiviral nucleoside analogs (e.g., coumarin-thiazole derivatives with anti-HIV activity) .

- LpxC Inhibition : Derivatives show potential as antibiotics targeting Gram-negative bacteria .

Q. Case Study :

- A boronic ester derivative (CAS: 2306827-13-2) demonstrated efficacy in fentanyl analog studies but requires stringent handling due to neurotoxicity risks .

Q. How do solvent polarity and temperature affect reaction kinetics in this compound-mediated syntheses?

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|---|

| THF | 7.5 | 0.45 | Optimal for Grignard |

| Methanol | 32.7 | 0.12 | Slower due to H-bonding |

Higher temperatures (e.g., 150°C in microwave reactors) accelerate cross-coupling but may degrade thermally sensitive products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。